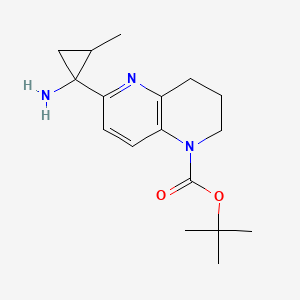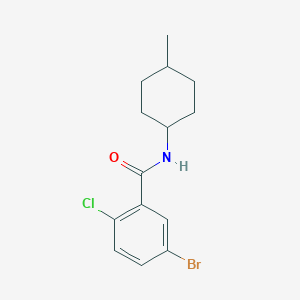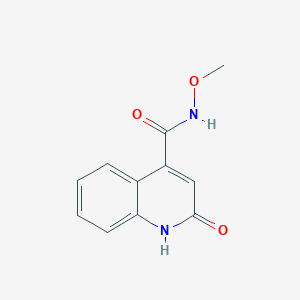
3,3'-(pyridin-3-ylmethanediyl)bis(1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) is a compound that features a pyridine ring connected to two indole units. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole), often involves the Fischer indole synthesis. This method typically uses a ketone and phenylhydrazine under acidic conditions to form the indole ring . Another common method is the electrophilic substitution reaction of indole with aldehydes or ketones, often catalyzed by acids or other reagents .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as using water as a solvent and taurine as a catalyst, has been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Electrophilic substitution is common in indole chemistry due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions often use acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid, while reduction can produce indoline derivatives .
Aplicaciones Científicas De Investigación
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) involves its interaction with molecular targets and pathways. It can bind to specific proteins and enzymes, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Diindolylmethane (DIM): Known for its anticancer properties and ability to regulate estrogen metabolism.
Indole-3-carbinol (I3C): Found in cruciferous vegetables and studied for its cancer-preventive effects.
Bis(indolyl)methanes (BIMs): A class of compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.
Uniqueness
3,3’-(pyridin-3-ylmethanediyl)bis(1H-indole) is unique due to its pyridine-indole structure, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H17N3 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3-[1H-indol-3-yl(pyridin-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C22H17N3/c1-3-9-20-16(7-1)18(13-24-20)22(15-6-5-11-23-12-15)19-14-25-21-10-4-2-8-17(19)21/h1-14,22,24-25H |
Clave InChI |
SPMXWAZPSFLJAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(C3=CN=CC=C3)C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B14914725.png)
![(R)-Ethyl 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B14914732.png)





